3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
Description
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a heterocyclic molecule featuring:
- A triazole-4-carboxamide core with a 4-amino-1,2,5-oxadiazole substituent at position 2.
- A pyrrolidin-1-ylmethyl group at position 5, enhancing lipophilicity and membrane permeability.
- A substituted benzylideneamino group with bromo, methoxy, and 4-fluorophenylmethoxy substituents, contributing to steric and electronic modulation.
Properties
Molecular Formula |
C25H25BrFN9O4 |
|---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H25BrFN9O4/c1-38-21-11-17(39-14-15-4-6-16(27)7-5-15)10-19(26)18(21)12-29-31-25(37)22-20(13-35-8-2-3-9-35)30-34-36(22)24-23(28)32-40-33-24/h4-7,10-12H,2-3,8-9,13-14H2,1H3,(H2,28,32)(H,31,37)/b29-12+ |
InChI Key |
SCKIEBFDZZUCPV-XKJRVUDJSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)OCC2=CC=C(C=C2)F)Br)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)OCC2=CC=C(C=C2)F)Br)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 581.639 g/mol. The compound features several key functional groups:
- Oxadiazole : A five-membered heterocycle containing nitrogen and oxygen, known for its biological activity.
- Triazole : Another heterocyclic structure that enhances the compound's ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
-
Structure-Activity Relationship (SAR) :
- The presence of the oxadiazole moiety contributes significantly to its cytotoxic effects. Studies indicate that modifications to the oxadiazole structure can enhance its potency against cancer cells .
- Substituents on the triazole ring also play a vital role in determining the biological activity; for instance, electron-withdrawing groups have been associated with increased activity against certain cancer types .
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical settings:
Additional Biological Activities
Besides anticancer properties, compounds similar to this one have exhibited various biological activities:
-
Antimicrobial Activity :
- Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.
- Anticonvulsant Activity :
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, as highlighted below:
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Halogen Substitutions : Bromo and chloro substituents (e.g., ) are common in medicinal compounds for their ability to enhance binding via hydrophobic interactions and heavy atom effects .
Amino vs. Nitro Groups: The target compound’s 4-amino-oxadiazole (electron-donating) contrasts with ’s nitro group (electron-withdrawing), which may influence reactivity and solubility .
Pyrrolidinylmethyl vs. Alkyl Chains : The pyrrolidine moiety in the target compound likely improves membrane permeability compared to simpler alkyl groups (e.g., ethyl in ) .
Pharmacological and Therapeutic Potential
Table 2: Hypothesized Bioactivity Based on Structural Analogies
Ferroptosis Induction:
highlights ferroptosis as a therapeutic mechanism in oral cancer. While the target compound’s role is unexplored, its triazole-oxadiazole core may interact with redox-active enzymes (e.g., GPX4), a known ferroptosis target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
